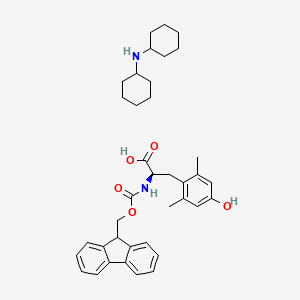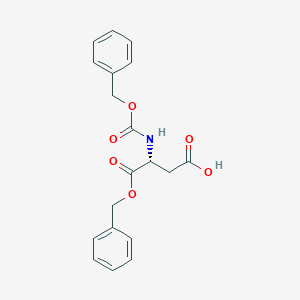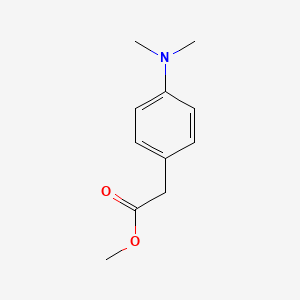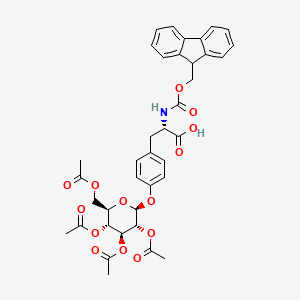
O-(2-O,3-O,4-O,6-O-Tetraacetyl-beta-D-glucopyranosyl)-N-(9H-fluorene-9-ylmethoxycarbonyl)-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-O,3-O,4-O,6-O-Tetraacetyl-beta-D-glucopyranosyl)-N-(9H-fluorene-9-ylmethoxycarbonyl)-L-tyrosine: is a synthetic compound that combines a glucopyranosyl moiety with a fluorene-based protecting group and an amino acid, L-tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-O,3-O,4-O,6-O-Tetraacetyl-beta-D-glucopyranosyl)-N-(9H-fluorene-9-ylmethoxycarbonyl)-L-tyrosine typically involves multiple steps:
Protection of the Glucose Moiety: The hydroxyl groups of beta-D-glucopyranose are protected using acetic anhydride in the presence of a catalyst like pyridine to form the tetraacetyl derivative.
Formation of the Fluorene Protecting Group: The fluorene-9-ylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group of L-tyrosine. This is usually achieved by reacting L-tyrosine with Fmoc chloride in the presence of a base such as sodium carbonate.
Glycosylation: The protected glucose derivative is then coupled with the Fmoc-protected L-tyrosine using a glycosylation agent like trichloroacetonitrile in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for protection and deprotection steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tyrosine moiety, which can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the acetylated glucose moiety or the Fmoc group.
Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, leading to deacetylation under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Bases like sodium hydroxide or ammonia can facilitate deacetylation.
Major Products
Oxidation: Quinone derivatives of tyrosine.
Reduction: Deprotected glucose and tyrosine derivatives.
Substitution: Deacetylated glucose derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for more complex molecules. Its protected groups allow for selective reactions, making it useful in multi-step organic syntheses.
Biology
In biological research, the compound can be used to study glycosylation processes and the role of glycosylated amino acids in protein function and stability.
Medicine
In medicinal chemistry, it serves as a precursor for drug development, particularly in designing molecules that mimic glycoproteins or glycopeptides.
Industry
In the pharmaceutical industry, it can be used in the synthesis of complex drugs and as a standard for analytical methods.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in glycosylation reactions. The glucopyranosyl moiety can interact with various enzymes and receptors, influencing biological pathways. The Fmoc group provides stability and protection during synthetic processes, ensuring that the tyrosine moiety remains intact until deprotection is desired.
Comparison with Similar Compounds
Similar Compounds
O-(2,3,4,6-Tetraacetyl-beta-D-glucopyranosyl)-L-tyrosine: Lacks the Fmoc group, making it less stable in synthetic processes.
N-(9H-fluorene-9-ylmethoxycarbonyl)-L-tyrosine: Does not have the glucopyranosyl moiety, limiting its applications in glycosylation studies.
Uniqueness
The combination of the glucopyranosyl moiety and the Fmoc-protected tyrosine makes O-(2-O,3-O,4-O,6-O-Tetraacetyl-beta-D-glucopyranosyl)-N-(9H-fluorene-9-ylmethoxycarbonyl)-L-tyrosine unique. This dual protection allows for selective deprotection and functionalization, which is valuable in complex synthetic pathways and for studying glycosylation in biological systems.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H39NO14/c1-20(40)47-19-32-33(49-21(2)41)34(50-22(3)42)35(51-23(4)43)37(53-32)52-25-15-13-24(14-16-25)17-31(36(44)45)39-38(46)48-18-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,30-35,37H,17-19H2,1-4H3,(H,39,46)(H,44,45)/t31-,32+,33+,34-,35+,37+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSMFCODGOWOEB-XEHBOBCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H39NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
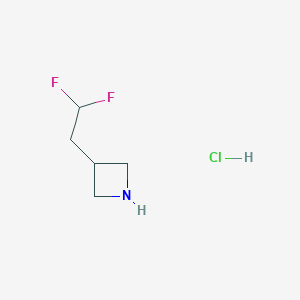
![Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8023982.png)
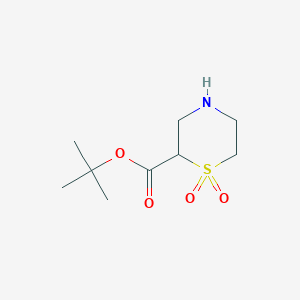
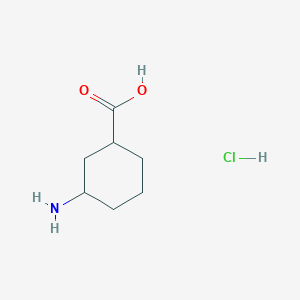
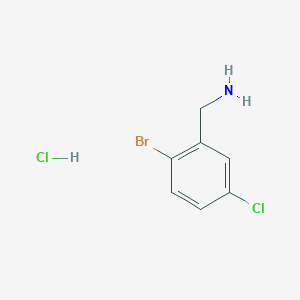
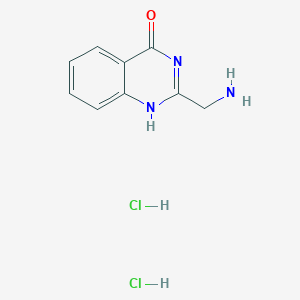
![(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B8024002.png)
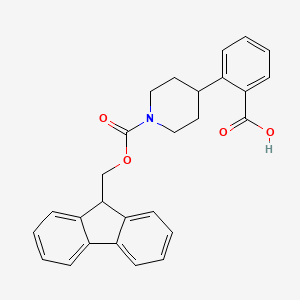
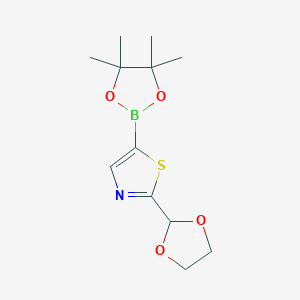
![{3-[2-(4-Morpholinyl)ethoxy]phenyl}acetic acid hydrochloride, AldrichCPR](/img/structure/B8024023.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]oxan-2-yl]methyl acetate](/img/structure/B8024027.png)
